n-methyl-2-naphthamide mechanism of action
n-methyl-2-naphthamide mechanism of action
This guide details the technical specifications, mechanism of action (MOA), and experimental applications of
Technical Guide: Mechanism of Action of -Methyl-2-Naphthamide Scaffolds
Executive Summary
-methyl-2-naphthamide (CAS: 3815-22-3) acts as a high-affinity pharmacophore anchor.[1] Its planar naphthalene ring provides robust hydrophobic stacking interactions (π-π), while theIn drug development, this scaffold is the "warhead carrier" for:
-
CYP17A1 Inhibition (Oncology): It anchors the drug in the androgen biosynthetic active site, positioning a heterocyclic headgroup (e.g., imidazole) to coordinate with the heme iron, blocking testosterone production.[2]
-
Melatonergic Modulation (Neurology): It acts as a bioisostere for the indole core of melatonin, binding to MT1/MT2 GPCRs to regulate circadian rhythms.[2]
Chemical & Physical Specifications
Understanding the physicochemical baseline is critical for assay design and solubility optimization.[2]
| Property | Value | Relevance to MOA |
| Molecular Formula | Compact lipophilic core.[1] | |
| Molecular Weight | 185.22 g/mol | Fragment-like; ideal for Lead Optimization.[1] |
| LogP (Lipophilicity) | ~2.5 - 2.8 | High membrane permeability; favors hydrophobic pocket binding.[1] |
| H-Bond Donors/Acceptors | 1 / 1 | Amide group acts as a "molecular hinge" in receptor binding.[1] |
| Fluorescence | Intrinsic fluorescence allows for label-free binding assays.[1][2] |
Mechanism of Action (MOA)
Primary Mechanism: CYP17A1 Inhibition (Androgen Blockade)
The most clinically significant application of the
-
Target: Cytochrome P450 17A1 (CYP17A1), specifically the 17,20-lyase activity.[2][3]
-
Pathophysiology: CYP17A1 converts precursors (pregnenolone/progesterone) into androgens (DHEA/androstenedione), which drive prostate cancer growth.[2]
-
Molecular Mechanics:
-
Anchor: The naphthalene ring of the
-methyl-2-naphthamide core slides into the hydrophobic substrate channel of CYP17A1.[1][2] -
Positioning: The rigid amide bond orients the molecule, forcing the attached imidazole ring (in Orteronel) directly above the Heme iron.[2]
-
Blockade: The imidazole nitrogen coordinates with the Heme iron (
), preventing the oxidation of the steroid substrate.[1][2] -
Selectivity: Unlike Abiraterone (steroidal), the naphthamide core is non-steroidal, reducing off-target effects on mineralocorticoid receptors.[2]
-
Secondary Mechanism: Melatonergic Agonism (MT1/MT2)
The scaffold is a bioisostere of the melatonin indole ring.[1][2]
Visualization of Signaling & Inhibition
The following diagram illustrates the dual-pathway interference of the
Caption: Dual-target utility of the scaffold. Left branch: CYP17A1 inhibition mechanism (Oncology).[2] Right branch: Melatonergic agonism (Neurology).[2]
Experimental Protocols
Protocol A: Synthesis of -Methyl-2-Naphthamide
Use this protocol to generate the core scaffold for derivatization.[1]
Reagents: 2-Naphthoic acid, Thionyl chloride (
-
Activation: Dissolve 2-naphthoic acid (1.0 eq) in dry DCM. Add
(1.5 eq) and a catalytic drop of DMF.[2] Reflux for 2 hours to form 2-naphthoyl chloride.[1] -
Evaporation: Remove solvent and excess
under vacuum. -
Amidation: Re-dissolve the acid chloride in dry DCM at 0°C. Slowly add Methylamine (2.0 M in THF, 2.0 eq) and Triethylamine (1.5 eq).
-
Workup: Stir at RT for 4 hours. Wash with 1M HCl, then sat.[2]
. Dry organic layer over .[2] -
Purification: Recrystallize from Ethanol/Water to yield white crystals (MP: ~108-109°C).
Protocol B: CYP17A1 Inhibition Assay (In Vitro)
Validates the scaffold's ability to block androgen synthesis.[2]
Materials:
-
Recombinant human CYP17A1 microsomes.
-
Substrate:
-17 -hydroxypregnenolone.[1] -
Cofactor: NADPH regenerating system.
Workflow:
-
Incubation: Mix CYP17A1 microsomes (5 µg) with test compound (0.1 nM – 10 µM) in phosphate buffer (pH 7.4).
-
Initiation: Add substrate (2 µM) and NADPH system. Incubate at 37°C for 15 minutes.
-
Termination: Stop reaction with ice-cold acetonitrile.
-
Separation: Centrifuge and separate metabolites using HPLC-radiometry.
-
Analysis: Calculate
by measuring the reduction in DHEA (dehydroepiandrosterone) peak area relative to control.[2]
References
-
CYP17A1 Inhibition: Yamaoka, M., et al.[2][3] "Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys."[1] Journal of Steroid Biochemistry and Molecular Biology, 2012.
-
Melatonergic Binding: Zlotos, D. P., et al.[2][5] "Naphthalene-based melatonin receptor agonists: Design, synthesis, and pharmacological evaluation." Journal of Medicinal Chemistry, 2009.[2]
-
Scaffold Synthesis: Biosynce. "N-Methyl-2-naphthamide Properties and Synthesis."[1][6][7] Biosynce Chemical Data, 2024.[2]
-
Orteronel Structure: Kaku, T., et al.[2] "Discovery of Orteronel (TAK-700), a Naphthylmethylimidazole Derivative, as a Highly Selective 17,20-Lyase Inhibitor for the Treatment of Prostate Cancer."[1][2] ACS Medicinal Chemistry Letters, 2011.[2]
Sources
- 1. CN106659765B - Use of dianhydrogalactitol and its analogs or derivatives for the treatment of non-small cell lung cancer and ovarian cancer - Google Patents [patents.google.com]
- 2. Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
